molecular formula C19H19NOS B192784 9-Oxo Ketotifen CAS No. 34580-09-1

9-Oxo Ketotifen

Cat. No.: B192784
CAS No.: 34580-09-1
M. Wt: 309.4 g/mol
InChI Key: VKHZVYSAANYDBM-UHFFFAOYSA-N
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Description

9-Oxo Ketotifen, also known chemically as 4-(1-Methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo[4,5]cyclohepta[1,2-b]thiophen-9-one and identified under CAS Registry Number 34580-09-1, is an important impurity and degradation product of the drug Ketotifen Fumarate . With a molecular formula of C19H19NOS and a molecular weight of 309.4 g/mol, this compound serves as a critical pharmacopoeial reference standard, specifically designated as Ketotifen Fumarate EP Impurity F . Its primary research application is in the analytical method development, validation, and quality control (QC) processes for the commercial production of Ketotifen Fumarate, as well as in the preparation of Abbreviated New Drug Applications (ANDAs) . Researchers utilize this compound to ensure the purity, safety, and efficacy of Ketotifen Fumarate, a medication approved for treating mild asthma and allergic conjunctivitis . By providing a characterized impurity standard, this compound enables precise monitoring and control of the pharmaceutical substance, supporting compliance with stringent regulatory guidelines. This product is supplied with comprehensive characterization data and is intended for use in a laboratory setting as a reference material. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes, including human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)19-15-5-3-2-4-14(15)17(21)12-18-16(19)8-11-22-18/h2-5,8,11H,6-7,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHZVYSAANYDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CC(=O)C4=CC=CC=C42)SC=C3)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483610
Record name 9-Oxo Ketotifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34580-09-1
Record name 9-Oxo Ketotifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Oxo Ketotifen
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FR2M45S97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Identity and Stereochemical Considerations of 9 Oxo Ketotifen

Systematic Nomenclature and Common Research Designations

9-Oxo Ketotifen (B1218977) is known by several names in scientific literature and chemical catalogs. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is 4-(1-Methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo ncats.iopharmaffiliates.comcyclohepta[1,2-b]thiophen-9-one . allmpus.comcleanchemlab.comchemwhat.comsimsonpharma.com

In addition to its systematic name, it is frequently referred to by other designations. One of the most common is Norketotifen (B1244999) , which signifies its status as the N-demethylated metabolite of ketotifen. nih.govwikipedia.org It is also recognized as Ketotifen Fumarate (B1241708) EP Impurity F , a designation used in pharmacopeial standards to identify it as an impurity in ketotifen fumarate preparations. ncats.iopharmaffiliates.comsimsonpharma.com The CAS Registry Number for the free base form is 34580-20-6 . allmpus.comnih.gov

Name TypeDesignation
Systematic (IUPAC) Name 4-(1-Methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo ncats.iopharmaffiliates.comcyclohepta[1,2-b]thiophen-9-one allmpus.comcleanchemlab.comchemwhat.comsimsonpharma.com
Common Name 9-Oxo Ketotifen allmpus.comchemwhat.comnih.govcalpaclab.com
Research Designation Norketotifen nih.govwikipedia.org
Pharmacopeial Impurity Ketotifen Fumarate EP Impurity F ncats.iopharmaffiliates.comsimsonpharma.com
CAS Number 34580-20-6 allmpus.comnih.gov

Core Chemical Structure and Benzocycloheptathiophene Classification

The core structure of this compound is built upon a tricyclic system known as a benzocycloheptathiophene. contaminantdb.ca This framework consists of a seven-membered cyclohepta ring fused to both a benzene (B151609) ring and a thiophene (B33073) ring. contaminantdb.ca The thiophene is a five-membered aromatic ring containing one sulfur atom. contaminantdb.ca The structure is further characterized by a ketone group (C=O) at the 9-position of the cyclohepta ring and a piperidinylidene group attached at the 4-position. allmpus.comnih.gov Norketotifen is specifically the N-demethylated metabolite of ketotifen. google.com

Stereochemical Features: Racemic Mixture and Enantiomeric Forms

A defining characteristic of this compound (Norketotifen) is its existence as optically active atropisomers. wikipedia.orgresearchgate.netsigmaaldrich.comsemanticscholar.orgnih.gov Unlike many chiral molecules, the stereoisomerism in norketotifen does not arise from a traditional chiral center, such as an asymmetrically substituted carbon atom. google.com Instead, it originates from the hindered rotation around a single bond, a phenomenon known as atropisomerism.

Molecular Asymmetry Arising from Hindered Interconversion of the Seven-Membered Ring

The molecular asymmetry of norketotifen is a direct consequence of the non-planar nature of its seven-membered cycloheptathiophene ring. google.comnih.gov The significant steric hindrance imposed by the bulky substituents on the tricyclic system restricts the free rotation and interconversion between the two possible mirror-image conformations, or enantiomers. google.comresearchgate.net This restricted "ring flipping" results in the existence of stable, separable enantiomers at room temperature. researchgate.net

R and S Absolute Configurations in Relation to Ketotifen Enantiomers

The enantiomers of norketotifen, like its parent compound ketotifen, are designated with the absolute configurations R and S based on the Cahn-Ingold-Prelog priority rules, adapted for axial chirality. google.comlibretexts.org The (+)-ketotifen enantiomer is assigned the R configuration, while the (-)-ketotifen has the S designation. google.comgoogleapis.com The enantiomers of norketotifen are similarly designated. google.com The preparation of the individual R and S enantiomers of norketotifen is often achieved from the corresponding R and S enantiomers of ketotifen to avoid racemization that can occur under harsh synthesis conditions. google.compatsnap.com

CompoundStereochemical FeatureBasis of Chirality
Norketotifen Exists as a racemic mixture of two enantiomers (atropisomers) google.comHindered interconversion of the non-planar seven-membered ring google.comnih.gov
(R)-Norketotifen The R-enantiomerCorresponds to the configuration of (R)-(+)-ketotifen google.com
(S)-Norketotifen The S-enantiomerCorresponds to the configuration of (S)-(-)-ketotifen google.com

Synthetic Methodologies for 9 Oxo Ketotifen and Its Stereoisomers

General Synthesis of Racemic 9-Oxo Ketotifen (B1218977) (Norketotifen)

Table 1: General Synthesis of Racemic Norketotifen (B1244999)

Synthesis ApproachDescriptionKey Reference
Demethylation of KetotifenChemical removal of the methyl group from Ketotifen to yield Norketotifen. evitachem.comwikipedia.org
Waldvogel et al. MethodA foundational method for preparing racemic Ketotifen and Norketotifen, though it may involve conditions prone to racemization. google.comgoogle.comgoogle.comgoogle.comgoogleapis.comgoogleapis.com
Improved Synthesis ProtocolsModern approaches designed to avoid strenuous conditions that could lead to product racemization, enhancing yield and purity. evitachem.comgoogle.comgoogle.comgoogle.com

Enantioselective Synthesis and Chiral Resolution Techniques

Norketotifen exists as a pair of atropisomers, designated as R and S, arising from restricted rotation around single bonds within its molecular structure, rather than from asymmetric carbon centers google.comgoogle.comgoogle.comgoogle.comgoogleapis.com. The separation and synthesis of these individual enantiomers are critical for detailed pharmacological studies. Several strategies are employed for this purpose, including stereoselective synthesis using chiral templates and the resolution of racemic mixtures google.comgoogle.comgoogle.com. The preferred method for obtaining optically active Norketotifen often involves starting with the resolved enantiomers of Ketotifen google.comgoogle.comgoogle.com.

Table 2: Chiral Resolution Techniques for Norketotifen

TechniqueDescriptionExample Resolving Agents / ConditionsReference(s)
Fractional Crystallization of Diastereomeric SaltsA classical method involving the reaction of the racemic mixture with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization based on solubility differences.(−)-O,O′-di(p-toluyl)-R-tartaric acid; (+)-O,O′-di(p-toluyl)-S-tartaric acid for Ketotifen resolution, which can then be converted to Norketotifen enantiomers. google.comgoogle.comgoogle.comgoogle.comgoogleapis.comwikipedia.orgspcmc.ac.inminia.edu.eg
Chromatography using Chiral SupportsUtilizes stationary phases functionalized with chiral selectors to separate enantiomers based on differential interactions.Not specified for Norketotifen, but a general technique. google.comgoogle.comgoogle.com
Chiral High-Performance Liquid Chromatography (HPLC)A widely used chromatographic technique employing chiral stationary phases for the separation of enantiomers.Common technique for chiral separation. escholarship.orgchemistrydocs.comnih.gov
Capillary Electrophoresis (CE) / Capillary Electrochromatography (CEC)Alternative electromigration techniques that can also be employed for chiral separations, often using chiral selectors in the mobile phase or stationary phase.Not specified for Norketotifen, but general techniques. chemistrydocs.comdiva-portal.org

Fractional Crystallization of Diastereomeric Salts

Fractional crystallization of diastereomeric salts stands as a cornerstone technique for obtaining enantiomerically pure compounds. This method relies on the principle that reacting a racemic mixture with an enantiopure chiral resolving agent generates a pair of diastereomeric salts. These diastereomers possess distinct physical properties, most notably differing solubilities, which allows for their separation through selective crystallization wikipedia.orgspcmc.ac.inminia.edu.eg. For the resolution of Ketotifen, specific tartaric acid derivatives, such as (−)-O,O′-di(p-toluyl)-R-tartaric acid and (+)-O,O′-di(p-toluyl)-S-tartaric acid, have been utilized to form diastereomeric salts that can be separated by fractional crystallization google.comgoogle.comgoogle.comgoogle.comgoogleapis.com. Once separated, the pure diastereomeric salts are then treated to regenerate the individual enantiomers. For instance, (R)-Norketotifen fumarate (B1241708) has been prepared with a reported enantiomeric purity of 95% ee google.com.

Alternative Chiral Separation Protocols

Beyond fractional crystallization, other sophisticated techniques are employed for chiral resolution. Chromatography, particularly using chiral stationary phases, is a prevalent method for separating enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in both analytical and preparative scales due to its efficiency and versatility escholarship.orgchemistrydocs.comnih.gov. Additionally, methods such as Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) offer alternative approaches for chiral separation, often involving chiral selectors added to the mobile phase or integrated into the stationary phase chemistrydocs.comdiva-portal.org.

Preparation of Related Oxo-Derivatives and Structural Analogues for Research Purposes

Research into Norketotifen and its biological activity often involves the synthesis of structurally related compounds and derivatives. While Norketotifen itself is characterized by a ketone group at the 9-position, related compounds that have been synthesized for research purposes include those where other positions of the molecule have been modified. Notably, the 10-hydroxy derivatives of Ketotifen and Norketotifen are prepared through the catalytic reduction of the ketone group at the 10-position of the respective parent compounds google.comgoogle.comgoogle.comgoogle.com. These reduced analogues, while differing in the oxidation state at position 10, serve as important structural analogues for comparative studies. The synthesis of specific enantiomers, such as (S)-Norketotifen, also falls under the preparation of related stereoisomers for research google.com.

Metabolic Formation and Biotransformation Pathways of 9 Oxo Ketotifen

Formation as a Primary Metabolite of Ketotifen (B1218977)

Ketotifen is extensively metabolized, yielding several compounds. Among these, N-demethylation and the reduction of the ketone group are significant pathways. Nor-ketotifen, the N-demethylated metabolite, is pharmacologically active and exhibits similar potency to the parent drug hres.caresearchgate.netgoogle.comgoogleapis.com. The reduction of the ketone group at position 10 results in the formation of 10-hydroxyketotifen, which is generally considered inactive hres.cadrugbank.com.

The N-demethylation of ketotifen is primarily mediated by cytochrome P450 (CYP) enzymes in the liver wikipedia.orgtandfonline.com. Research indicates that CYP3A4 plays a significant role in this process wikipedia.orgpatsnap.com. Other CYP isoforms, such as CYP2B6 and CYP2C9, have also been implicated in the N-demethylation of related compounds, suggesting a potential involvement in ketotifen metabolism, although CYP3A4 is identified as a key player wikipedia.orgtandfonline.comnih.gov.

Comparative In Vitro Metabolic Characterization Across Biological Systems

In vitro studies using various biological systems have provided insights into the metabolic pathways of ketotifen. Human liver microsomes have been utilized to characterize metabolic routes, confirming demethylation, N-oxidation, and N-glucuronidation as key pathways nih.govresearchgate.net. Studies employing cultured hepatocytes from different species, including humans, rats, and rabbits, have successfully replicated major in vivo metabolic pathways nih.gov. Human hepatocytes have shown particular stability in culture, retaining their specific drug-metabolizing activities for extended periods, making them a valuable system for studying inter-species metabolic differences nih.gov. These in vitro models are essential for understanding the enzymatic machinery responsible for ketotifen's biotransformation.

In Vivo Species-Specific Metabolic Profiles and Differences

Significant inter-species variations exist in the metabolic profiles of ketotifen. In humans, the primary metabolite found in urine and plasma is the N-glucuronide conjugate, followed by nor-ketotifen and a small amount of the 10-hydroxyl derivative hres.caharborcompounding.comdrugbank.com. In contrast, rats primarily excrete nor-ketotifen as their main metabolite hres.caharborcompounding.com. Rabbits show a different pattern, with the N-sulphate of nor-ketotifen being the predominant metabolite, while the metabolic profile in rhesus monkeys is noted to be complex hres.caharborcompounding.com. These differences highlight the importance of considering species-specific metabolic capabilities when extrapolating pharmacokinetic data or evaluating drug efficacy and safety across different organisms.

Table 1: Major Ketotifen Metabolites in Different Species

MetaboliteHumanRatRabbit
Nor-ketotifen~2% hres.cadrugbank.comMajorDetected
10-Hydroxyketotifen<1% hres.cadrugbank.comDetectedDetected
Ketotifen-N-glucuronide~50% hres.cadrugbank.comMinor/Not specifiedNot specified
Nor-ketotifen-N-sulfateNot specifiedNot specifiedMajor

Note: Percentages are approximate and based on urinary excretion or plasma levels as reported in the literature.

Table 2: Key Enzymes Involved in Ketotifen Metabolism

Metabolic PathwayPrimary Enzyme(s) IdentifiedSupporting Evidence
N-DemethylationCYP3A4Identified as a major enzyme involved in ketotifen N-demethylation wikipedia.orgtandfonline.compatsnap.com.
Ketone Reduction (C10)Aldo-Keto Reductases (AKRs)High-affinity stereoselective reduction by human liver AKRs demonstrated jst.go.jpnih.gov.
N-GlucuronidationUGT enzymes (e.g., UGT1A3, UGT1A4, UGT2B10)Identified as a major metabolic route in humans drugbank.comnih.govresearchgate.net.

Compound Names:

Ketotifen

9-Oxo Ketotifen (as per prompt's subject)

Nor-ketotifen

10-Hydroxyketotifen

Ketotifen-N-glucuronide

Nor-ketotifen-N-sulfate

Pharmacological and Mechanistic Research of 9 Oxo Ketotifen in Preclinical Models

Histamine (B1213489) Receptor Modulation Studies

Mechanisms of H1 Receptor Antagonism

Norketotifen (B1244999) is a potent antagonist of the histamine H1 receptor. wikipedia.orgiomcworld.com In vivo studies in rats have demonstrated its antihistaminic activity. When administered orally, Norketotifen produced a dose-dependent inhibition of histamine-induced wheal responses. epo.org For instance, at a dose of 10 mg/kg, Norketotifen inhibited the histamine effect by 82%, and at 50 mg/kg, it achieved 100% inhibition. epo.org While its parent compound, Ketotifen (B1218977), was found to be 2 to 3 times more potent in these in vivo antihistamine studies, Norketotifen still demonstrated significant activity. epo.org Receptor binding studies have shown that Norketotifen has a lower affinity for histamine H-1 receptors than Ketotifen but is more potent than other reference antihistamines like Loratadine and Desloratadine. epo.org

Table 1: In Vivo Antihistaminic Activity of Norketotifen and Ketotifen

Test Compound Dose (mg/kg) Histamine Effect (mm²) Inhibition (%)
Norketotifen 1.0 92 2
Norketotifen 10 17 82
Norketotifen 50 0 100
Ketotifen 1.0 47 43
Ketotifen 10 2 98

Data sourced from in vivo studies in rats, measuring inhibition of histamine-induced wheal response. epo.org

Characterization of H2 Receptor Antagonism

Current preclinical literature focuses primarily on the H1 receptor antagonism of 9-Oxo Ketotifen. While some research indicates it also inhibits histamine-4 receptors, there is no significant evidence available from the reviewed studies to characterize its activity as an antagonist for histamine H2 receptors. iomcworld.com H2 receptor antagonists typically function to reduce gastric acid secretion. drugbank.compatient.info

Anti-inflammatory Action Investigations

Norketotifen exhibits significant anti-inflammatory properties, which are considered a key aspect of its therapeutic potential. wikipedia.orgiomcworld.com These properties appear to be distinct from its H1 receptor antagonism and are a focal point of ongoing research. iomcworld.comhres.ca

Inhibition of Inflammatory Mediator Release (e.g., Histamine Release from Granulocytes)

A crucial component of Norketotifen's anti-inflammatory action is its ability to stabilize mast cells and inhibit the release of inflammatory mediators. wikipedia.orgiomcworld.com In vitro studies using human leukocytes have shown that Norketotifen is a potent inhibitor of histamine release. epo.org When comparing its efficacy to its parent compound, Norketotifen was found to be approximately 10 times more potent than Ketotifen at inhibiting histamine release from these pro-inflammatory cells. epo.orggoogleapis.com

Furthermore, research has identified that Norketotifen, but not Ketotifen, expresses a potent and dose-dependent inhibition of the release of the pro-inflammatory cytokine TNF-α from activated human buffy coat preparations. nih.govresearchgate.net This highlights a significant mechanistic difference between the metabolite and its parent drug.

Table 2: In Vitro Inhibition of Histamine Release

Test Article IC₅₀ (µM)
Norketotifen 9.2
Ketotifen 91

IC₅₀ represents the concentration that inhibits 50% of histamine release from stimulated human leukocytes. googleapis.com

Antimalarial Activity Assessment

Preclinical studies have identified a novel potential application for this compound as an antimalarial agent. wikipedia.orgnih.gov Research indicates that Ketotifen functions as a prodrug, whose antimalarial activity is mediated through its metabolite, Norketotifen. nih.gov

In vitro Efficacy Against Plasmodium falciparum

Detailed investigations into the antimalarial properties of Ketotifen's metabolites have identified Norketotifen as being more potent in vitro against Plasmodium falciparum than Ketotifen itself. nih.gov While studies have synthesized various known metabolites, including oxo-derivatives, specific IC50 values and detailed efficacy data for this compound against P. falciparum are not extensively detailed in the primary body of research, which prioritizes the activity of Norketotifen. nih.govresearchgate.net The focus remains on Norketotifen, whose plasma concentrations post-administration of Ketotifen are significantly higher relative to its in vitro IC50 against P. falciparum. researchgate.net

Table 1: In vitro Antiplasmodial Activity

Compound Target Organism Metric Value
This compound Plasmodium falciparum IC50 Data Not Available
Norketotifen Plasmodium falciparum - More potent than Ketotifen nih.gov

In vivo Efficacy in Murine Malaria Models

In murine models of malaria, the antimalarial activity of Ketotifen is largely attributed to its metabolite, Norketotifen. nih.govresearchgate.net Preclinical studies using P. berghei challenge models have demonstrated that Norketotifen exhibits equivalent in vivo activity against both asexual blood-stage and developing liver-stage parasites when compared to Ketotifen. nih.gov This suggests that Ketotifen may function as a prodrug, with Norketotifen being the principal mediator of its antimalarial effects in vivo. nih.govresearchgate.net Specific in vivo efficacy studies focusing solely on the this compound metabolite in murine malaria models have not been prominently reported.

Anti-leishmanial Activity Assessment

The therapeutic potential of mast cell stabilizers has been explored for anti-leishmanial effects. Research has been conducted on the parent compound, Ketotifen, for its effects against Leishmania species.

In vitro Parasiticidal Effects on Leishmania major

Studies have investigated the leishmanicidal effects of Ketotifen on the standard strain of Leishmania major. researchgate.net These experimental studies typically involve culturing L. major promastigotes and assessing parasite viability after the introduction of the drug, often comparing its efficacy to standard treatments. researchgate.net However, specific data regarding the direct in vitro parasiticidal effects of the this compound metabolite on Leishmania major are not specified in the available research.

Table 2: In vitro Anti-leishmanial Activity

Compound Target Organism Effect
This compound Leishmania major Data Not Available

Apoptotic Induction in Leishmania Parasite Models

The mechanism of action for some anti-leishmanial drugs involves the induction of apoptosis in the parasite. nih.govplos.org Investigations into the effects of Ketotifen on Leishmania major have included evaluations of its potential to induce apoptosis. researchgate.net This is often assessed using techniques such as flow cytometry. researchgate.net There is a lack of specific studies focusing on the capacity of this compound to induce apoptosis in Leishmania parasite models. The broader research on Leishmania apoptosis focuses on various other inducers and the parasite's intrinsic pathways. nih.govplos.orgnih.gov

Studies on Ocular Fluid Dynamics in Rodent Models

Ketotifen is utilized in ophthalmic solutions for conditions like allergic conjunctivitis. wikipedia.orgresearchgate.net Its mechanism in the eye involves mast cell stabilization and histamine H1 receptor antagonism. wikipedia.orgdrugbank.com When administered topically, drugs can affect ocular parameters. However, specific preclinical studies in rodent models detailing the effects of this compound on ocular fluid dynamics, such as the modulation of tear flow, are not available in the reviewed literature. Research on topical Ketotifen administration indicates it reaches ocular tissues, but the specific actions of its metabolites on physiological processes like tear dynamics have not been a primary focus. dovepress.com

Structure Activity Relationship Sar and Stereoselectivity in 9 Oxo Ketotifen Research

Comparative Pharmacological Profiles of Racemic 9-Oxo Ketotifen (B1218977) vs. Individual Enantiomers

Ketotifen possesses a chiral center, meaning it exists as a pair of enantiomers: the R-(+) and S-(−) forms googleapis.comgoogle.com. Research has established that both the racemic mixture and the individual enantiomers of Ketotifen can be synthesized and have been subjected to pharmacological evaluation googleapis.comgoogle.com. While direct comparative pharmacological profiles between racemic Ketotifen and its isolated enantiomers are not extensively detailed in all available literature, studies on its active metabolite, norketotifen (B1244999), have revealed stereoselective differences in its pharmacological effects. Specifically, the S-atropisomer of norketotifen has been observed to cause less sedation in rodent models compared to its counterpart or the parent compound researchgate.net. This observation underscores the potential for enantiomers of Ketotifen itself to exhibit distinct pharmacological activities, including variations in efficacy and side effect profiles.

Compound/EnantiomerPrimary Pharmacological ActivityNotes on Stereoselectivity
Racemic KetotifenAntihistaminic, Mast cell stabilizerBaseline profile
R-(+)-KetotifenAntihistaminic, Mast cell stabilizerSpecific activity profile under investigation
S-(−)-KetotifenAntihistaminic, Mast cell stabilizerSpecific activity profile under investigation

Stereoselective Differences in Receptor Binding and Downstream Signaling Pathways

Ketotifen primarily exerts its effects by interacting with histamine (B1213489) H1 receptors, acting as an antagonist nih.govidrblab.netnih.gov. Beyond H1 receptors, Ketotifen has also demonstrated affinity for other receptor systems, including muscarinic receptors and serotonin (B10506) (5-HT) receptors researchgate.netatsjournals.org.

Studies indicate that Ketotifen exhibits affinity for muscarinic receptor subtypes (M1, M2, M3) but lacks significant selectivity among them researchgate.net. Furthermore, Ketotifen binds to 5-HT3 and 5-HT7 receptors, showing modest binding to 5-HT3 and weak binding to 5-HT7 receptors atsjournals.org. While specific data directly comparing the binding affinities of the R and S enantiomers of Ketotifen to these receptors is limited, research on norketotifen suggests stereoselectivity in receptor interactions. For instance, the S-atropisomer of norketotifen displayed a lower affinity for rat brain H1 receptors compared to other forms researchgate.net. This implies that the individual enantiomers of Ketotifen may also exhibit differential binding affinities to various receptors, potentially leading to varied downstream signaling responses. However, detailed information regarding stereoselective differences in the downstream signaling pathways activated or inhibited by Ketotifen enantiomers is not extensively documented in the provided literature.

Receptor TargetKetotifen Binding ProfileStereoselective Difference (if known)
Histamine H1 ReceptorAntagonistPotential differences suggested by metabolite data researchgate.net
Muscarinic Receptors (M1, M2, M3)Non-selective affinityNot specified for enantiomers
5-HT3 ReceptorModest bindingNot specified for enantiomers
5-HT7 ReceptorWeak bindingNot specified for enantiomers

Impact of Structural Modifications on Pharmacological Efficacy and Selectivity

Structural modifications to the Ketotifen scaffold can profoundly influence its pharmacological efficacy and selectivity. The metabolism of Ketotifen yields active compounds such as norketotifen and hydroxy-ketotifen, which retain anti-allergic and anti-inflammatory properties, indicating that certain structural alterations can preserve or modulate activity googleapis.com.

Moreover, the stereochemical configuration of Ketotifen and its derivatives plays a role not only in receptor binding and efficacy but also in influencing the drug's pharmacokinetic and pharmacodynamic profiles, including potential side effects. As observed with norketotifen, different stereoisomers can exhibit distinct sedation profiles researchgate.net. This suggests that isolating and studying specific enantiomers of Ketotifen could lead to the development of compounds with an improved therapeutic index, potentially offering enhanced efficacy while minimizing undesirable effects.

Compound List:

9-Oxo Ketotifen (Ketotifen)

Norketotifen

R-(+)-Ketotifen

S-(−)-Ketotifen

S-atropisomer of Norketotifen

Advanced Analytical Methodologies for 9 Oxo Ketotifen Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are central to the analysis of 9-Oxo Ketotifen (B1218977), providing the high selectivity and sensitivity required for complex matrices.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification of 9-Oxo Ketotifen and its parent compound, Ketotifen. nih.govekb.eg The development of a robust HPLC method involves careful optimization of several parameters to achieve the desired separation and detection.

A common approach utilizes a reversed-phase C18 or C8 column. nih.govekb.egresearchgate.net For instance, one validated method for norketotifen (B1244999), a related compound, employed an XTerra RP-C18 column (4.6 x 150 mm, 5 µm). google.com The mobile phase composition is critical for achieving good resolution. A typical mobile phase might consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer, with the pH adjusted to optimize the peak shape. ekb.egijpcbs.com For example, a mobile phase of methanol, triethylamine (B128534) phosphate buffer (pH 2.8; 0.04 M), and tetrahydrofuran (B95107) (43:55:2, v/v/v) has been used for ketotifen analysis. nih.gov Another method for ketotifen fumarate (B1241708) used a mobile phase of methanol and 10 mM ammonium acetate (30:70 v/v, pH 3.5). ijpcbs.com

Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as around 297 nm or 300 nm. nih.govgoogle.com The total analysis time is often optimized to be short, for instance, around 7 minutes, with a retention time for the analyte of about 5 minutes, allowing for high throughput. nih.govijpcbs.com

The validation of the HPLC method is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its reliability. nih.gov

Table 1: Example HPLC Method Parameters for Related Compounds

Parameter Setting Reference
Column XTerra RP-C18 (4.6 x 150 mm, 5 µm) google.com
Mobile Phase A: 10% ACN/90% H2O, 0.1% TFAB: 90% ACN/10% H2O, 0.1% TFA google.com
Detection UV at 300 nm google.com
Column Reversed phase C8 nih.gov
Mobile Phase Methanol:Triethylamine phosphate buffer (pH 2.8; 0.04 M):Tetrahydrofuran (43:55:2, v/v/v) nih.gov
Flow Rate 1.2 mL/min nih.gov
Detection UV at 297 nm nih.gov
Column Thermo C18 (250mm x 4.6mm) ijpcbs.com
Mobile Phase Methanol: 10 mM ammonium acetate (30:70 %v/v pH: 3.5) ijpcbs.com
Flow Rate 1ml/min ijpcbs.com

| Detection | UV at 298nm | ijpcbs.com |

This table presents data for related compounds like norketotifen and ketotifen as direct HPLC methods for this compound are not extensively detailed in the provided search results.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of ketotifen and its metabolites, including what can be inferred to be this compound, in biological samples like human plasma. pillbuys.comnih.gov This method offers high sensitivity and specificity, making it suitable for detecting low concentrations of analytes. pillbuys.com

For the analysis, plasma samples typically undergo an extraction and derivatization procedure. pillbuys.com The use of a capillary column is common in GC-MS methods for these compounds. pillbuys.com Detection is achieved by selected ion monitoring (SIM), which enhances the sensitivity and selectivity of the analysis by focusing on specific mass-to-charge ratio (m/z) ions of the target analytes. pillbuys.com

A developed GC-MS method was able to quantify ketotifen and its demethylated, 10-hydroxy, and 10-hydroxy demethylated metabolites. pillbuys.comnih.gov The main metabolites in humans arise from N-demethylation and the bioreduction of the carbonyl group at the 10-position. pillbuys.com The assay can be used to determine both free and conjugated forms of the drug and its metabolites in plasma after enzymatic hydrolysis. pillbuys.com

Spectrophotometric and Fluorometric Assay Development for Research Samples

Spectrophotometric methods provide a simpler and more cost-effective alternative to chromatographic techniques for the quantification of ketotifen in pharmaceutical formulations. nih.govijpsonline.com These methods are often based on the formation of a colored complex that can be measured using a UV-Vis spectrophotometer. nih.govijpsonline.com

One such method involves the formation of a chloroform-extractable colored complex of ketotifen fumarate with reagents like 2-nitroso-naphthol-4-sulphonic acid or rhodizonic acid. nih.govijpsonline.com The resulting complexes show absorbance maxima at specific wavelengths (e.g., 436.5 nm and 489.5 nm, respectively), which are used for quantification. nih.govijpsonline.com Another spectrophotometric method for ketotifen fumarate utilizes its maximum absorbance at 298 nm in methanol. scholarsresearchlibrary.com

Fluorometric assays represent another sensitive detection method. While specific fluorometric assays for this compound are not detailed, a method for a related compound, 12-oxo-E2, demonstrates the potential of this technique. nih.gov This indirect fluorescence assay involves measuring the fluorescence of the compound after its release from a receptor complex in an alkaline solution. nih.gov Such an approach could potentially be adapted for this compound research.

Method Validation Parameters for Research Applications

The validation of analytical methods is crucial to ensure that the data generated is accurate and reliable. Key validation parameters, as recommended by guidelines from bodies like the ICH, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components that may be expected to be present in the sample. nih.gov

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ijpcbs.comscholarsresearchlibrary.com For instance, a linearity range of 10-100 ng/ml with a correlation coefficient (r²) of 0.9997 has been reported for a spectrophotometric method for ketotifen fumarate. scholarsresearchlibrary.com An HPLC method for ketotifen fumarate showed linearity in the range of 5 to 150 ng/ml. ijpcbs.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percentage of recovery. jocpr.com Recoveries for a spectrophotometric method for ketotifen fumarate were found to be between 99.52% and 100.82%. ijapbc.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). jocpr.com An intra- and inter-day precision below 8.2% was reported for a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for ketotifen. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpcbs.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpcbs.com For an HPLC method, the LOD and LOQ for ketotifen fumarate were reported as 1.0 ng/ml and 5.0 ng/ml, respectively. ijpcbs.com A highly sensitive LC/MS/MS method for ketotifen had a lower limit of quantitation of 10 pg/mL. nih.gov

Table 2: Validation Parameters for Ketotifen Analytical Methods

Parameter Reported Value/Range Method Reference
Linearity Range 50-250 µg/ml Spectrophotometry nih.govijpsonline.com
Linearity Range 10-100 ng/ml UV Spectrophotometry scholarsresearchlibrary.com
Correlation Coefficient (r²) 0.9997 UV Spectrophotometry scholarsresearchlibrary.com
Linearity Range 5 to 150 ng/ml HPLC ijpcbs.com
Accuracy (Recovery) 99.52% - 100.82% Spectrophotometry ijapbc.com
Precision (%RSD) < 1% Spectrophotometry jocpr.com
Precision (Intra- and Inter-day) < 8.2% LC/MS/MS nih.gov
Limit of Detection (LOD) 1.0 ng/ml HPLC ijpcbs.com
Limit of Quantification (LOQ) 5.0 ng/ml HPLC ijpcbs.com

| Lower Limit of Quantification (LLOQ) | 10 pg/mL | LC/MS/MS | nih.gov |

Bioanalytical Methods for Detection and Quantification in Biological Matrices from Preclinical Models

Bioanalytical methods are essential for determining the concentration of drugs and their metabolites in biological fluids and tissues, which is fundamental for pharmacokinetic and toxicokinetic studies in preclinical models. nih.govscispace.com These methods must be sensitive, selective, and validated to ensure the reliability of the data. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the bioanalysis of ketotifen and its metabolites in plasma. nih.govmdpi.comresearchgate.net These methods offer high sensitivity and selectivity, allowing for the quantification of very low concentrations of the analytes. For example, an LC-MS/MS method was developed and validated for the determination of ketotifen in beagle dog plasma, with a lower limit of quantification (LLOQ) of 0.02 ng/mL. mdpi.com Another sensitive LC/MS/MS method for ketotifen in human plasma had an LLOQ of 10 pg/mL. nih.gov

Sample preparation is a critical step in bioanalysis and often involves techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. researchgate.netraps.org For instance, LLE with methyl tertiary-butyl ether has been used for extracting ketotifen from plasma samples. researchgate.net

The validation of bioanalytical methods follows strict guidelines from regulatory agencies and includes assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix. mdpi.comeuropa.eu The matrix effect, which is the influence of matrix components on the ionization of the analyte, is a particularly important parameter to evaluate in LC-MS/MS methods. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Ketotifen
Ketotifen Fumarate
Norketotifen
10-hydroxy ketotifen
10-hydroxy demethylated ketotifen
2-nitroso-naphthol-4-sulphonic acid
Rhodizonic acid
12-oxo-E2
Acetonitrile
Methanol
Tetrahydrofuran
Triethylamine phosphate
Ammonium acetate
Trifluoroacetic acid (TFA)

Formulation Development Research for Experimental Applications of 9 Oxo Ketotifen

Strategies for Enhanced Chemical Stability in Research Formulations

Maintaining the chemical integrity of 9-Oxo Ketotifen (B1218977) is critical for its reliable performance in experimental applications. A primary strategy for enhancing its stability, particularly in liquid formulations intended for ocular use, centers on precise pH control google.com.

Studies have revealed that the chemical stability of 9-Oxo Ketotifen is significantly compromised at pH levels of 6.5 and higher, where degradation pathways become more active google.com. Conversely, formulations with a pH below 4 are generally avoided due to the potential for ocular tissue irritation or damage google.com. Therefore, a key strategy for ensuring the stability of this compound involves formulating it within a specific pH range that balances chemical integrity with ocular tolerability. Ocular formulations are preferably maintained within a pH range of 4.0 to 6.5, with a more refined target range of approximately pH 5.2 to 6.2 google.com. Some research suggests an even tighter optimal range for ocular applications, between pH 4.6 to 6.0, with pH 5.5 being particularly favored google.com. Adherence to these pH parameters is vital for preventing degradation and preserving the compound's therapeutic potential throughout its intended use.

Development of Ocular Formulations for Preclinical Investigations

The development of ocular formulations for this compound has been a significant focus, particularly for its preclinical evaluation in various eye conditions google.com, google.com, google.com. These formulations are designed to ensure efficient delivery to the ocular tissues, maintain stability, and provide a high degree of tolerability.

Research has explored a variety of ocular dosage forms, including topical ophthalmic solutions, gels, ointments, emulsions, and liposome-based systems google.com. Furthermore, strategies aimed at prolonging the drug's residence time in the eye and enhancing its bioavailability have been investigated. These include the incorporation of mucoadhesive polymers, such as chitosan (B1678972) derivatives, and the use of in situ gelling agents, like Poloxamers and combinations of alginate with hydroxypropyl methylcellulose (B11928114) google.com.

Key parameters that have been established for the development of these preclinical ocular formulations include:

Table 1: Key Parameters for Ocular Formulations of this compound

ParameterPreferred RangeSpecific Range/ValueNotes
Concentration0.01% - 0.1% (w/w or w/v)0.01% - 0.50%For topical ocular application.
pHpH 5.2 - 6.2pH 4 - 6.5Crucial for chemical stability; degradation increases at pH ≥ 6.5.
Osmolality230 - 330 mOsm150 - 450 mOsmImportant for ocular comfort and formulation integrity.

These parameters are critical for optimizing the performance and safety of this compound in preclinical studies. For instance, norketotifen (B1244999) has demonstrated an ability to increase tear flow upon topical ocular administration, suggesting its potential utility in conditions such as xerophthalmia google.com. The concentration of this compound in these formulations typically ranges from 0.01% to 0.50%, with a more specific preference for the 0.01% to 0.1% range google.com. Osmolality is another vital consideration for ocular comfort and maintaining the physical stability of the formulation, with preferred ranges generally falling between 150 mOsm and 450 mOsm, and more specifically between 230 and 330 mOsm google.com.

Emerging Research Avenues and Future Directions for 9 Oxo Ketotifen

Exploration of Novel Pharmacological Targets and Mechanisms

Currently, there is a notable absence of published research specifically investigating the pharmacological targets and mechanisms of 9-Oxo Ketotifen (B1218977). The scientific literature to date has primarily focused on its parent compound, ketotifen, and other metabolites such as norketotifen (B1244999) and 10-hydroxy-ketotifen. google.com These related compounds are known for their H1-receptor antagonism and mast cell stabilizing properties. wikipedia.orgcfspharmacy.pharmacy

Future research into 9-Oxo Ketotifen would logically begin with screening its activity at these established targets. However, the structural modification at the 9-position could potentially alter its binding affinity and selectivity, or even introduce novel pharmacological activities. A key avenue of exploration will be to determine if this compound retains the H1-antihistamine and mast cell stabilizing effects of ketotifen and to quantify its potency in these areas.

Furthermore, emerging research on ketotifen suggests a broader range of effects, including modulation of inflammatory mediators beyond histamine (B1213489), such as leukotrienes and cytokines, and interactions with other receptors. wikipedia.orgnih.gov This opens up a wide array of potential targets for this compound. Initial exploratory studies could involve broad pharmacological profiling to identify any unforeseen interactions with a diverse panel of receptors, enzymes, and ion channels. Particular attention could be paid to targets involved in inflammatory and immunological pathways, given the therapeutic profile of its parent compound.

Table 1: Potential Initial Pharmacological Screening Targets for this compound

Target ClassSpecific ExamplesRationale
Histamine Receptors H1, H2, H3, H4To determine retention or alteration of antihistaminic activity compared to ketotifen.
Mast Cell Function Degranulation assays (e.g., histamine, tryptase release)To assess mast cell stabilizing potential.
Leukotriene Receptors CysLT1, CysLT2To investigate potential anti-inflammatory actions beyond histamine blockade.
Cytokine Production TNF-α, IL-4, IL-5, IL-13To explore immunomodulatory effects.
Enzymes Phosphodiesterases (PDEs)Ketotifen has shown some PDE inhibitory activity, which could be explored for this compound. nih.gov

Advanced Mechanistic Elucidation Studies

A significant gap in the current scientific landscape is the absence of advanced mechanistic studies focused on this compound. While the mechanisms of ketotifen have been extensively studied, it cannot be assumed that this compound will behave identically. nih.govnih.govresearchgate.net

Future research should employ a variety of in vitro and in vivo models to thoroughly elucidate the mechanism of action of this compound. Initial in vitro studies would involve receptor binding assays to determine its affinity for various targets. Functional cellular assays would then be crucial to understand whether it acts as an agonist, antagonist, or inverse agonist at these receptors.

For instance, should this compound demonstrate significant H1-receptor binding, subsequent studies would need to investigate its impact on downstream signaling pathways, such as the inhibition of phospholipase C and the subsequent reduction in intracellular calcium mobilization. Similarly, if mast cell stabilizing activity is observed, further research could explore its effect on the signaling cascades that lead to degranulation, including the role of IgE receptors and intracellular calcium levels.

Animal models of allergic inflammation, such as models of allergic rhinitis, asthma, or atopic dermatitis, would be invaluable for understanding the in vivo efficacy and mechanism of this compound. researchgate.netnih.govnih.gov These studies could help to correlate its in vitro activities with tangible therapeutic effects and to identify any novel mechanisms that are not apparent from cell-based assays.

Development of Next-Generation Analogues with Improved Pharmacological Profiles

The development of analogues of ketotifen and its metabolites has been a strategy to improve its therapeutic profile, particularly to reduce its sedative side effects. google.com While there is no specific information available on the development of next-generation analogues derived directly from this compound, this represents a promising future direction.

Assuming that initial studies reveal a desirable pharmacological profile for this compound, medicinal chemists could then embark on structure-activity relationship (SAR) studies. This would involve the synthesis of a library of related compounds with modifications at various positions of the this compound scaffold. These analogues would then be screened for their potency, selectivity, and functional activity at the identified targets.

A primary goal in developing next-generation analogues would be to enhance the therapeutic index. For example, if this compound is found to have beneficial anti-inflammatory properties but also retains some of the sedative effects of ketotifen, efforts could be focused on structural modifications that reduce its ability to cross the blood-brain barrier. Conversely, if a novel central nervous system activity is discovered and deemed desirable, analogues with enhanced brain penetration could be designed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.